An In-depth Technical Guide to the Chemical Properties and Biological Activities of 1,3,8-Triazaspiro[4.5]decan-2-one and Its Derivatives
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 1,3,8-Triazaspiro[4.5]decan-2-one and Its Derivatives
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,3,8-triazaspiro[4.5]decan-2-one. Furthermore, it delves into the significant biological activities and potential therapeutic applications of its derivatives, which have emerged as promising modulators of critical biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the structure-activity relationships and mechanisms of action associated with this heterocyclic scaffold.
Core Chemical Properties
1,3,8-Triazaspiro[4.5]decan-2-one is a heterocyclic organic compound with a spirocyclic system containing a piperidine and a hydantoin ring.[1] Its core chemical and physical properties are summarized in the table below. The data presented are primarily computed properties from reputable chemical databases.[2]
| Property | Value | Source |
| IUPAC Name | 1,3,8-triazaspiro[4.5]decan-2-one | [1] |
| Synonyms | AIDS-143770, NSC665282 | [1][3] |
| CAS Number | 561314-52-1 | [3] |
| Molecular Formula | C₇H₁₃N₃O | [1][3] |
| Molecular Weight | 155.20 g/mol | [2][3] |
| XLogP3-AA | -1 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 155.105862047 Da | [2] |
| Monoisotopic Mass | 155.105862047 Da | [2] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the piperidine and hydantoin rings. The chemical shifts and splitting patterns would be indicative of the connectivity and stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the hydantoin ring, the spiro carbon, and the carbons of the piperidine and hydantoin rings. For instance, in a derivative, the carbonyl carbon (C=O) signal appears around 175 ppm.[4]
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and a strong absorption for the C=O (amide) stretching vibration (typically around 1650-1700 cm⁻¹).[5]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 155 for the parent compound).[4] Fragmentation patterns would be consistent with the spirocyclic structure.
Synthesis and Characterization
A general workflow for the synthesis and characterization of 1,3,8-triazaspiro[4.5]decan-2-one derivatives can be outlined as follows:
Figure 1. General workflow for the synthesis and characterization.
Biological Activity and Applications
Derivatives of 1,3,8-triazaspiro[4.5]decan-2-one have been identified as having significant potential in drug discovery, with notable activities as δ opioid receptor agonists, mitochondrial permeability transition pore inhibitors, and myelostimulators.
δ Opioid Receptor (DOR) Agonism
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective DOR agonists.[6] These compounds have shown submicromolar potency in reducing cAMP production and exhibit low efficacy in recruiting β-arrestin 2.[6] This biased agonism is a desirable property for developing analgesics with a reduced side-effect profile.
Figure 2. Signaling pathway for DOR agonism.
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Certain derivatives of this scaffold have been developed as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[4][7] These compounds target the c subunit of the F1/FO-ATP synthase complex, which is a key component of the mPTP.[8] By inhibiting the opening of the mPTP, these molecules can protect cells from death, particularly in the context of ischemia-reperfusion injury.[4][7]
Figure 3. Mechanism of mPTP inhibition.
Myelostimulating Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have also demonstrated myelostimulating activity in models of artificially induced myelodepression.[9] These compounds have been shown to significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow.[9]
Experimental Protocols
General Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
The synthesis of this class of compounds can be achieved through a multi-step process, often starting from a protected piperidone derivative. A representative method is the Strecker reaction followed by cyclization.[10]
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Step 1: Formation of α-aminonitrile. A solution of an N-protected 4-piperidone in a suitable solvent (e.g., a mixture of water and ethanol) is treated with potassium cyanide and ammonium carbonate. The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for several hours until the reaction is complete (monitored by TLC).
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Step 2: Cyclization to form the hydantoin ring. The intermediate α-aminonitrile is then cyclized to form the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This is typically achieved by heating the intermediate in the presence of a base or by acidic workup.
-
Step 3: Deprotection and/or further modification. If a protecting group is used on the piperidine nitrogen, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group). Further modifications to the scaffold can be made at this stage.
-
Purification. The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired compound with high purity.
Characterization Methods
The structure and purity of the synthesized compounds are confirmed by a combination of spectroscopic methods.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry (MS). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy. IR spectra are recorded to identify the characteristic functional groups present in the molecule.
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High-Performance Liquid Chromatography (HPLC). The purity of the final compounds is determined by analytical HPLC.
In Vitro Biological Assays
This assay is performed to determine the binding affinity of the compounds for the δ opioid receptor.[6]
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Membrane preparations from cells expressing the human δ opioid receptor are incubated with a radioligand (e.g., [³H]naltrindole) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
This functional assay measures the ability of the compounds to act as agonists or antagonists at the δ opioid receptor.[6]
-
Cells expressing the δ opioid receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are then incubated with varying concentrations of the test compound.
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., a competitive immunoassay).
-
The EC₅₀ values are determined from the concentration-response curves.
This assay assesses the ability of the compounds to inhibit the opening of the mPTP in isolated mitochondria.[4][7]
-
Mitochondria are isolated from a suitable tissue source (e.g., rat liver or heart).
-
The isolated mitochondria are incubated with the test compound at various concentrations.
-
mPTP opening is induced by the addition of a triggering agent (e.g., Ca²⁺).
-
The opening of the mPTP is monitored by measuring the decrease in light scattering at 540 nm, which reflects mitochondrial swelling.
This guide provides a foundational understanding of 1,3,8-triazaspiro[4.5]decan-2-one and its derivatives, highlighting their chemical characteristics and significant biological potential. The detailed protocols offer a starting point for researchers interested in exploring this promising class of compounds further.
References
- 1. sci-toys.com [sci-toys.com]
- 2. 1,4,8-Triazaspiro[4.5]decan-2-one | C7H13N3O | CID 23158969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
